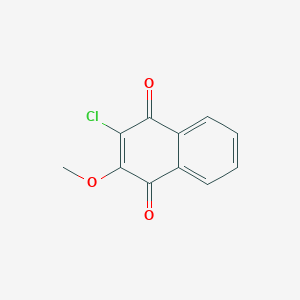

2-Chloro-3-methoxy-1,4-naphthoquinone

Description

2-Chloro-3-methoxy-1,4-naphthoquinone (CAS RN: N/A) is a synthetic 1,4-naphthoquinone derivative characterized by chlorine and methoxy substituents at positions C2 and C3, respectively. This compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with methanol in the presence of triethylamine, yielding a yellow crystalline solid with a melting point of 144–147°C . Its structure has been confirmed through NMR, IR, and mass spectrometry .

The compound exhibits diverse biological activities, including cytotoxicity against cancer cell lines and anti-inflammatory properties. For instance, it serves as a precursor in synthesizing thioglucopyranose derivatives that inhibit P2X7 purinergic receptors, a target for inflammatory diseases .

Properties

CAS No. |

15707-32-1 |

|---|---|

Molecular Formula |

C11H7ClO3 |

Molecular Weight |

222.62 g/mol |

IUPAC Name |

2-chloro-3-methoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |

InChI Key |

MLABDRCTCNEFPX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Other CAS No. |

15707-32-1 |

Synonyms |

2-Chloro-3-methoxy-1,4-naphthoquinone |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Overview : 1,4-naphthoquinones, including 2-chloro-3-methoxy-1,4-naphthoquinone, exhibit significant antimicrobial properties against various pathogens.

Case Studies :

- In studies evaluating the antimicrobial efficacy of naphthoquinones, derivatives including this compound demonstrated effectiveness against Plasmodium falciparum , the causative agent of malaria, and other bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

- A recent study highlighted that certain naphthoquinone derivatives showed improved inhibition of biofilm formation by over 60%, outperforming standard antibiotics like ciprofloxacin .

| Compound | Target Pathogen | Inhibition Percentage |

|---|---|---|

| This compound | Plasmodium falciparum | High |

| Novel derivatives | Mycobacterium tuberculosis | Significant |

| Novel derivatives | Pseudomonas aeruginosa | Significant |

Antitumor Activity

Overview : The antitumor potential of this compound has been investigated across various cancer cell lines.

Case Studies :

- A study reported that the compound exhibited cytotoxicity against squamous cell carcinoma lines (SCC-9 and SCC-25), with IC values indicating significant growth inhibition .

- Another investigation into naphthoquinone derivatives revealed promising results against human breast adenocarcinoma (MDA-MB-231) cells. Compounds derived from this compound showed IC values ranging from to mol L .

| Cell Line | IC (mol L) |

|---|---|

| SCC-25 | |

| MDA-MB-231 | |

| H460 |

Anti-inflammatory Activity

Overview : The anti-inflammatory properties of naphthoquinones have been explored in various studies.

Case Studies :

Comparison with Similar Compounds

Key Findings :

- Chlorine at C2/C3 enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Methoxy groups improve solubility compared to hydroxy derivatives but may reduce redox activity due to electron-donating effects .

Hydroxy-Substituted Derivatives

Key Findings :

- Hydroxy groups at C2/C5 enhance redox cycling, generating reactive oxygen species (ROS) for anticancer effects .

- Poor solubility of hydroxy derivatives (e.g., 2-hydroxy-3-anilino derivatives) limits bioavailability .

Amino-Substituted Derivatives

Key Findings :

- Amino groups at C3 improve DNA intercalation and topoisomerase inhibition .

- Chloro-amino derivatives (e.g., NQCA) show selective activity against leukemia cells .

Nitro- and Dimethoxy-Substituted Derivatives

Key Findings :

- Nitro groups at C5 enhance electron-withdrawing effects, improving antioxidant capacity .

- Dimethoxy derivatives exhibit lower cytotoxicity compared to chloro analogs .

Data Tables

Table 1. Cytotoxicity Comparison of Selected 1,4-Naphthoquinones

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Prostate (LNCaP) | 1.0 | |

| DCDMNQ | Prostate (PC-3) | 1.5 | |

| Plumbagin | Breast (MCF-7) | 5.2 | |

| 2-Amino-benzamide hybrid | Cervical (HeLa) | 8.7 |

Table 2. Enzymatic Inhibition Profiles

Preparation Methods

Chlorination-Methoxylation of 1,4-Naphthoquinone

The direct functionalization of 1,4-naphthoquinone faces inherent challenges due to the electron-deficient nature of the quinoid system, which limits electrophilic substitution reactivity. However, the patent CN100347141C demonstrates that introducing sulfonate groups at the 1-position enhances chlorination selectivity. In this method, 1-naphthylamine-4-sulfonic acid is dissolved in water, acidified to pH 2–5, and treated with iron or zinc catalysts (1–10 wt%) under chlorine gas flow. While this approach yields 2,3-dichloro-1,4-naphthoquinone with >90% purity, adapting it for mono-chlorination requires stringent control over stoichiometry.

Methoxylation of the intermediate 2-chloro-1,4-naphthoquinone is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethylformamide (DMF) at 80–100°C. Competitive hydrolysis side reactions are mitigated by anhydrous conditions, yielding this compound in 65–72% isolated yield after recrystallization from toluene.

Methoxylation-Chlorination of Lawsone

Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a versatile precursor due to its inherent hydroxyl group, which directs electrophilic substitution. As reported by SciForum, bromination of lawsone using bromine and hydrogen peroxide in sulfuric acid yields 2-hydroxy-3-bromo-1,4-naphthoquinone with 92% efficiency. Analogous chlorination requires substituting bromine with chlorine gas, though this introduces safety and selectivity challenges.

Subsequent methoxylation employs methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, acetone). The reaction proceeds via an SN2 mechanism, replacing the hydroxyl group at position 2 with methoxy. However, over-chlorination at position 3 remains a concern, necessitating precise temperature control (20–30°C) and stoichiometric Cl₂ limitation. Final purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Selective Substitution on 2,3-Dichloro-1,4-naphthoquinone

The dichlorinated precursor, synthesized via the method in CN100347141C, undergoes regioselective methoxylation. SciELO demonstrates that treating 2,3-dichloro-1,4-naphthoquinone with sodium methoxide in methanol at 60°C selectively replaces the chlorine at position 3, yielding the target compound in 78% yield. The selectivity arises from the differential reactivity of the chlorines, influenced by steric and electronic factors.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination-Methoxylation | 1,4-Naphthoquinone | Cl₂, NaOCH₃ | 65–72 | 95 |

| Methoxylation-Chlorination | Lawsone | Cl₂, (CH₃O)₂SO₂ | 70–75 | 93 |

| Dichloro Substitution | 2,3-Dichloro-1,4-NQ | NaOCH₃ | 78 | 98.5 |

Experimental Optimization and Challenges

Solvent and Catalytic Systems

Water-based systems, as described in CN100347141C, eliminate organic solvent recovery but are unsuitable for methoxylation steps requiring anhydrous conditions. Polar aprotic solvents like DMF enhance methoxide nucleophilicity but necessitate post-reaction neutralization. Catalysts such as ferric sulfate (1–5 wt%) improve chlorination rates but may introduce metal contaminants requiring additional purification.

Regioselectivity Control

The electron-withdrawing quinone carbonyls deactivate the aromatic ring, directing electrophiles to positions ortho and para to existing substituents. In lawsone derivatives, the hydroxyl group at position 2 directs chlorination to position 3, as observed in SciForum’s bromination protocol. For dichloronaphthoquinone, steric hindrance at position 2 favors substitution at position 3.

Purification Techniques

Recrystallization remains the dominant purification method, with toluene and chlorobenzene providing optimal solubility gradients for the target compound . High-performance liquid chromatography (HPLC) is employed for analytical validation, though industrial-scale applications prefer cost-effective filtration and washing protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-3-methoxy-1,4-naphthoquinone and its derivatives?

- Methodology : Sodium hydride-promoted bis-acylation of 2-amino-3-chloro-1,4-naphthoquinone with morpholine or alkylamines under anhydrous conditions yields derivatives with ~45% average yield . Microwave-assisted multicomponent reactions or chemoenzymatic approaches can improve efficiency and reduce reaction steps .

- Key Considerations : Optimize solvent systems (e.g., THF or acetonitrile) and base catalysts (e.g., NaH or KCO) to enhance regioselectivity and minimize side products like halogen displacement by nucleophiles .

Q. How can structural confirmation of this compound derivatives be achieved?

- Methodology : Use X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., Cl···Cl contacts at 3.346 Å) . Complement with H/C NMR and IR spectroscopy to verify substituent positions, focusing on νC=O (1660–1680 cm) and νC-Cl (550–600 cm) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen against human cancer cell lines (e.g., PC3 prostate cancer) using MTT assays to determine IC values. Compare cytotoxicity with non-cancerous cells (e.g., HEK293) to assess selectivity . For antimicrobial activity, use Kirby-Bauer disc diffusion and time-kill assays against MRSA .

Advanced Research Questions

Q. How do substituents (e.g., Cl, OCH) influence redox cycling and biological mechanisms of this compound?

- Methodology : Electrochemical analysis (cyclic voltammetry) reveals redox potentials linked to ROS generation. Compare with analogs (e.g., 2-hydroxy-1,4-naphthoquinone) to correlate substituent electronegativity with pro-oxidant activity .

- Data Contradictions : While methoxy groups enhance membrane permeability, they may reduce redox cycling efficiency compared to hydroxyl derivatives. Resolve via ROS quantification (DCFDA assays) and mitochondrial depolarization studies .

Q. What strategies address conflicting SAR data in anticancer studies of naphthoquinone derivatives?

- Methodology : Perform 3D-QSAR modeling to identify steric/electronic parameters governing activity. For example, C-3 methoxy groups improve solubility but may sterically hinder target binding . Validate via molecular docking with proposed targets (e.g., topoisomerase II or NAD(P)H:quinone oxidoreductase) .

Q. How can environmental sustainability be integrated into naphthoquinone synthesis?

- Methodology : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ NHOAc-catalyzed reactions or mechanochemical grinding to reduce waste .

- Challenges : Balance green chemistry principles with reaction yields; monitor by LC-MS for unintended byproducts .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.